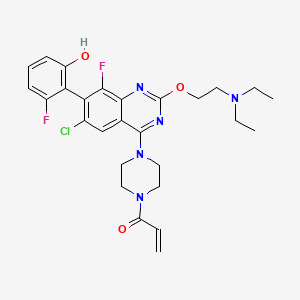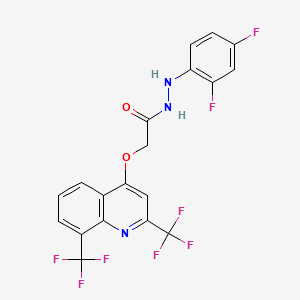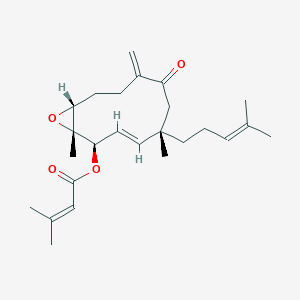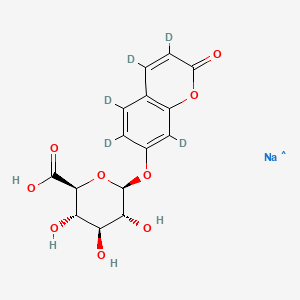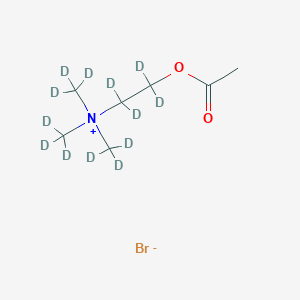
Disulfiram impurity 1-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfiram impurity 1-d10 is a deuterium-labeled version of Disulfiram impurity 1. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
The preparation of Disulfiram impurity 1-d10 involves the incorporation of deuterium into Disulfiram impurity 1. This process typically involves the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods for such compounds often involve large-scale synthesis using specialized equipment to ensure high purity and yield .
Analyse Des Réactions Chimiques
Disulfiram impurity 1-d10, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Disulfiram impurity 1-d10 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitation studies during drug development.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Assists in pharmacokinetic studies to understand drug metabolism and distribution.
Mécanisme D'action
The mechanism of action of Disulfiram impurity 1-d10 is similar to that of Disulfiram. It involves the inhibition of specific metabolic enzymes. The incorporation of deuterium can affect the pharmacokinetics and metabolic stability of the compound, potentially leading to altered biological activity. The molecular targets and pathways involved include various enzymes and metabolic pathways that are influenced by the presence of deuterium .
Comparaison Avec Des Composés Similaires
Disulfiram impurity 1-d10 is unique due to the incorporation of deuterium, which distinguishes it from its non-deuterated counterpart, Disulfiram impurity 1. Similar compounds include other deuterium-labeled impurities and metabolites used in scientific research. These compounds are often used for similar purposes, such as studying drug metabolism and pharmacokinetics. The uniqueness of this compound lies in its specific application and the effects of deuterium on its pharmacokinetic and metabolic profiles .
Propriétés
Formule moléculaire |
C6H13NS2 |
|---|---|
Poids moléculaire |
173.4 g/mol |
Nom IUPAC |
methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
Clé InChI |
JYRXPFCUABYLPD-IZUSZFKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SC)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCN(CC)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


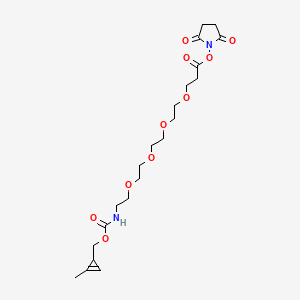
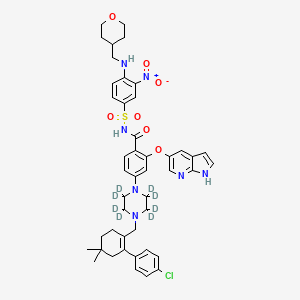

![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)

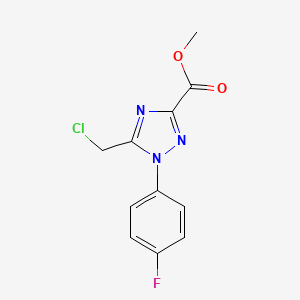

![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
